molecular formula C12H10F2N2O2S B5322688 2,5-difluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide

2,5-difluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B5322688
M. Wt: 284.28 g/mol
InChI Key: QYXZMQXNOGUWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as DFP-10825 or simply DFP. This compound belongs to the class of sulfonamides and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DFP is not fully understood, but it is believed to involve the modulation of ion channels and receptors. DFP has been shown to interact with the TRPV1 channel, causing a decrease in its activity. It has also been shown to interact with the ASIC3 channel, causing an increase in its activity. Additionally, DFP has been shown to bind to the dopamine D2 receptor and inhibit its activity.
Biochemical and Physiological Effects:
DFP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and receptors, as well as inhibit the activity of enzymes. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFP in lab experiments is its ability to modulate the activity of ion channels and receptors. This makes it a useful tool for studying the function of these proteins. Additionally, DFP has been shown to have a variety of physiological effects, making it a useful compound for studying the mechanisms underlying these effects.
One of the limitations of using DFP in lab experiments is its potential toxicity. DFP has been shown to have neurotoxic effects in some animal models, and caution should be exercised when working with this compound. Additionally, DFP may have off-target effects, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for research on DFP. One area of interest is the development of more selective compounds that target specific ion channels or receptors. Additionally, further studies are needed to fully understand the mechanism of action of DFP and its effects on various physiological systems. Finally, the potential therapeutic applications of DFP should be explored, particularly in the areas of pain management and neurological disorders.

Synthesis Methods

The synthesis of DFP involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 5-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. After the reaction is complete, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

DFP has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and enzymes. It has been shown to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). DFP has also been used to study the structure and function of G protein-coupled receptors, such as the dopamine D2 receptor. Additionally, DFP has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cholinesterase.

properties

IUPAC Name

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c1-8-2-5-12(15-7-8)16-19(17,18)11-6-9(13)3-4-10(11)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXZMQXNOGUWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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